molecular formula C15H10ClFN2O4 B154010 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide CAS No. 76895-80-2

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide

Cat. No.: B154010
CAS No.: 76895-80-2
M. Wt: 336.7 g/mol
InChI Key: LYLZQAVKMNBHEG-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide is a significant chemical intermediate in organic and medicinal chemistry research, primarily utilized in the synthesis of benzophenone-based pharmacologically active compounds. Scientific literature identifies this compound as a key precursor in the synthetic pathway of flunitrazepam and related molecules, which are potent hypnotics and sedatives with additional anxiolytic, anticonvulsant, and skeletal muscle relaxant properties . The crystal structure of this compound has been characterized, revealing a layered network stabilized by weak intermolecular interactions, which can provide valuable insights for researchers studying solid-state properties and crystallization behavior . Furthermore, structurally related chloroacetamide compounds have demonstrated promising antibacterial potential in scientific studies, specifically against challenging pathogens like Klebsiella pneumoniae , suggesting that this class of molecules may serve as a valuable scaffold for developing new antibacterial agents . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLZQAVKMNBHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 4-Nitroaniline with 2-Fluorobenzoyl Chloride

The first step involves the formation of 2-(2-fluorobenzoyl)-4-nitroaniline. In a typical procedure, 4-nitroaniline (1.0 mol) is dissolved in dichloromethane (DCM, 600 mL) under nitrogen. Triethylamine (1.2 mol) is added as a base to neutralize HCl generated during the reaction. 2-Fluorobenzoyl chloride (1.1 mol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (3:1).

Key Reaction Parameters :

  • Temperature : 0°C initial, ramping to 25°C.

  • Solvent : Dichloromethane (dielectric constant ε = 8.93) enhances nucleophilicity of the amine.

  • Yield : 82–85% after recrystallization from ethanol/water (1:1).

Chloroacetylation of the Intermediate

The intermediate 2-(2-fluorobenzoyl)-4-nitroaniline is then reacted with chloroacetyl chloride. In a representative protocol, the intermediate (1.0 mol) is suspended in acetone (500 mL) with potassium carbonate (1.5 mol) as the base. Chloroacetyl chloride (1.2 mol) is added dropwise at 0°C, and the mixture is refluxed at 60°C for 4 hours. The product precipitates upon cooling and is filtered, washed with cold water, and dried.

Optimization Insights :

  • Base Selection : Potassium carbonate outperforms triethylamine in minimizing esterification side reactions.

  • Solvent Effects : Acetone (ε = 20.7) facilitates better solubility of the intermediate than DCM.

  • Yield : 74–78% after purification via silica gel chromatography.

Industrial-Scale Production Strategies

Industrial methods prioritize cost efficiency and scalability. A patented approach employs continuous flow reactors to enhance mixing and heat transfer:

  • Acylation Step :

    • Reactor Type : Tubular reactor with static mixers.

    • Conditions : 25°C, 2 bar pressure, residence time 30 minutes.

    • Throughput : 50 kg/h of 4-nitroaniline.

  • Chloroacetylation Step :

    • Reactor Type : Stirred tank reactor with jacketed cooling.

    • Conditions : 60°C, atmospheric pressure, 2-hour dwell time.

    • Throughput : 45 kg/h of intermediate.

Advantages :

  • 15% higher yield compared to batch processes.

  • Reduced solvent consumption (30% less acetone).

Reaction Condition Optimization

Temperature and Solvent Effects

Comparative studies reveal that:

ParameterLow Yield ConditionsHigh Yield Conditions
Temperature 0°C (65% yield)25°C (82% yield)
Solvent Ethanol (ε = 24.3, 70%)Dichloromethane (ε = 8.93, 85%)
Base Pyridine (pKa = 5.2, 72%)Triethylamine (pKa = 10.7, 85%)

Higher temperatures accelerate acylation but risk nitro group reduction. Polar aprotic solvents like DCM improve reagent miscibility.

Catalytic and Stoichiometric Considerations

  • Chloroacetyl Chloride Stoichiometry : A 10% molar excess (1.1 eq) ensures complete reaction of the intermediate.

  • Acid Scavengers : Molecular sieves (4Å) reduce HCl-induced decomposition by 20%.

Purification and Analytical Validation

Recrystallization Techniques

The crude product is purified via sequential recrystallization:

  • First Crystallization : Ethanol/water (1:1) removes unreacted 4-nitroaniline.

  • Second Crystallization : Toluene at −20°C eliminates chlorinated byproducts.

Purity Metrics :

  • HPLC : ≥99.5% purity (C18 column, 70:30 acetonitrile/water).

  • Melting Point : 178–180°C (lit. 179°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.21–7.98 (m, 3H, Ar–H), 7.72–7.60 (m, 2H, Ar–H), 4.32 (s, 2H, CH₂Cl).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 745 cm⁻¹ (C–Cl).

Challenges and Mitigation Strategies

Hydrolytic Degradation

The chloroacetamide group is prone to hydrolysis under acidic conditions. Mitigation includes:

  • Strict Moisture Control : Reaction vessels purged with nitrogen (<50 ppm H₂O).

  • Stabilizers : Addition of 0.01% BHT (butylated hydroxytoluene) inhibits radical-mediated hydrolysis.

Byproduct Formation

Common byproducts and their suppression:

  • N-Acetyl Derivatives : Result from over-acetylation; controlled by limiting chloroacetyl chloride to 1.1 eq.

  • Di-Chlorinated Products : Minimized by maintaining reaction temperatures below 60°C .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Reduction Reactions: Reducing agents (e.g., hydrogen gas, palladium on carbon), solvents (e.g., ethanol).

    Hydrolysis Reactions: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

    Reduction Reactions: Amino derivatives with the nitro group reduced to an amino group.

    Hydrolysis Reactions: Carboxylic acids and amines resulting from the cleavage of the amide bond.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves:

  • Acylation Reaction : Reacting 2-fluorobenzoyl chloride with 4-nitroaniline in the presence of a base (e.g., pyridine).
  • Chlorination : Using thionyl chloride to introduce the chloro group.

These steps ensure the formation of a compound with specific functional groups that contribute to its reactivity and biological activity.

Medicinal Chemistry

  • Intermediate for Pharmaceuticals : This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, including benzodiazepines and other sedative drugs like flunitrazepam . Its structural features allow it to serve as a precursor for compounds with significant therapeutic effects.

Biological Studies

  • Enzyme Inhibition : The compound's structural similarity to biologically active molecules makes it useful in enzyme inhibition studies. It has been linked to anti-inflammatory and antimicrobial properties, suggesting potential applications in treating inflammatory diseases and infections .
  • Receptor Binding Studies : Its ability to modulate receptor activity positions it as a candidate for research into new therapeutic agents targeting specific receptors involved in various diseases .

Chemical Synthesis

  • Building Block for Complex Molecules : The unique chemical properties of this compound allow it to be employed as a building block in the synthesis of more complex organic molecules, facilitating advancements in organic chemistry .

Material Science

  • Development of Functional Materials : The compound's unique reactivity can be harnessed in the development of new materials with specific functionalities, such as polymers or coatings that require particular chemical properties .

Case Studies and Research Findings

  • Antimicrobial Activity : Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies indicate that benzophenone derivatives can inhibit bacterial growth via multiple mechanisms .
  • Anticonvulsant Properties : As an intermediate in synthesizing flunitrazepam, this compound may share similar pharmacological properties, suggesting potential applications in treating seizure disorders .
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown that it may inhibit pro-inflammatory cytokines, making it a candidate for further research into treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the chloro, fluoro, and nitro groups, contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Benzoyl Groups
Compound Name CAS Number Molecular Formula Substituents (Benzoyl/Acetamide) Molecular Weight Key Properties/Applications References
2-Chloro-N-(2-benzoyl-4-nitrophenyl)acetamide 20821-91-4 C₁₅H₁₁ClN₂O₄ Benzoyl (no fluorine) 324.71 Lower polarity; used in comparative SAR studies
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide 180854-85-7 C₁₅H₁₀Cl₂N₂O₅ 2-Chlorobenzoyl 363.16 Increased lipophilicity; potential herbicide intermediate

Key Findings :

  • Replacing fluorine with chlorine (e.g., CAS 180854-85-7) increases molecular weight and lipophilicity (ClogP: ~3.5 vs. ~3.1 for fluorine), which may influence membrane permeability .
Halogen-Substituted Acetamide Derivatives
Compound Name CAS Number Molecular Formula Halogen on Acetamide Molecular Weight Key Properties/Applications References
2-Bromo-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide 5504-92-7 C₁₅H₁₀BrFN₂O₅ Bromine 397.16 Higher reactivity in nucleophilic substitutions
N-(4-Fluorophenyl)-2-chloroacetamide - C₈H₇ClFNO Chlorine 187.60 Simplified structure; used to study basic chloroacetamide reactivity

Key Findings :

  • The simpler N-(4-fluorophenyl)-2-chloroacetamide lacks the benzoyl and nitro groups, resulting in reduced steric hindrance and higher solubility in polar solvents .
Methylated and Alkylated Analogues
Compound Name CAS Number Molecular Formula Modification Molecular Weight Key Properties/Applications References
2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide (EXIVEN) - C₁₆H₁₂ClFN₂O₅ N-Methylation 366.73 Reduced hydrogen-bonding capacity; enhanced metabolic stability
Pretilachlor (herbicide) 51218-49-6 C₁₇H₂₆ClNO₂ Alkylated acetamide 311.85 Broad-spectrum herbicide; targets plant cell division

Key Findings :

  • N-Methylation (e.g., EXIVEN) reduces the compound’s ability to form hydrogen bonds, which may decrease interaction with biological targets but improve oral bioavailability .
  • Alkylated derivatives like pretilachlor demonstrate the agrochemical utility of chloroacetamides, though the target compound’s nitro group may limit herbicidal activity due to excessive electron withdrawal .
Anti-inflammatory and Pharmaceutical Derivatives
Compound Name CAS Number Molecular Formula Structural Feature Key Biological Activity References
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide - C₁₈H₁₈N₄O₂ Quinazolinone-acetamide Anti-inflammatory (stronger than Diclofenac)
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide - C₂₀H₁₅ClFNO Diphenylacetamide Ligand for metal coordination

Key Findings :

  • The diphenylacetamide structure (CAS unspecified) highlights the role of bulky substituents in stabilizing crystal packing via intermolecular interactions, a property relevant to the target’s solid-state behavior .

Biological Activity

2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide, with the CAS number 76895-80-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Chemical Structure

The molecular formula of this compound is C16H12ClFN2O4C_{16}H_{12}ClFN_2O_4. The compound features a chloro group, a fluorobenzoyl moiety, and a nitrophenyl structure, which contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Antiallergic and Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Anticonvulsant Activity : It serves as an intermediate in the synthesis of flunitrazepam, a potent sedative and anticonvulsant drug. This suggests that the compound may share similar pharmacological properties .
  • Antimicrobial Effects : Benzophenone derivatives have demonstrated antimicrobial activity, suggesting that this compound may inhibit bacterial growth through various mechanisms .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description References
AntiallergicInhibits histamine release and reduces allergic responses.
Anti-inflammatoryModulates inflammatory pathways, reducing cytokine production.
AnticonvulsantActs as an intermediate in synthesizing flunitrazepam, indicating potential anticonvulsant effects.
AntimicrobialExhibits activity against various bacterial strains, potentially disrupting cell wall synthesis.

Case Study 1: Anticonvulsant Properties

In a study examining the anticonvulsant properties of benzophenone derivatives, this compound was found to exhibit significant activity in seizure models. The study highlighted its efficacy in reducing seizure frequency and duration compared to control groups .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of similar compounds. Results indicated that treatment with this compound significantly decreased levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) coupling 2-fluorobenzoyl chloride with 4-nitro-1,2-phenylenediamine to form the intermediate, followed by (2) acetylation with chloroacetyl chloride. Reaction optimization includes controlling temperature (e.g., maintaining 273 K during acetylation to minimize side reactions) and using dichloromethane as a solvent with triethylamine to neutralize HCl byproducts . Purification via recrystallization (e.g., slow evaporation from toluene) improves crystallinity and purity .

Q. How can conflicting spectral data (e.g., NMR, IR) be resolved during structural characterization of this compound?

  • Methodological Answer : Discrepancies in spectral assignments often arise from conformational flexibility or intermolecular interactions. For NMR, compare experimental shifts with computational predictions (DFT calculations) and analyze coupling patterns for aromatic protons. For IR, focus on carbonyl (C=O) and amide (N–H) stretching frequencies. Cross-validate using X-ray crystallography, which provides unambiguous bond-length and angle data (e.g., C–Cl: ~1.74 Å, C=O: ~1.21 Å) .

Q. What analytical techniques are critical for verifying the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity. Complement with melting point analysis (observed ~427 K for similar acetamide derivatives) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can X-ray crystallography address challenges in resolving the crystal structure of this compound, particularly when twinning or disorder is present?

  • Methodological Answer : Use SHELX suite programs (e.g., SHELXL for refinement) to handle twinning by applying HKLF5 data format and refining twin laws. For disorder, employ PART instructions to model split positions and constrain thermal parameters. High-resolution data (d < 0.8 Å) and hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice, reducing ambiguity .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound in antimicrobial studies?

  • Methodological Answer : Synthesize analogs with modifications to the nitro, chloro, or fluorobenzoyl groups. Test against bacterial/fungal strains (e.g., S. aureus, E. coli) using MIC assays. Correlate electronic effects (Hammett σ values) of substituents with bioactivity. Molecular docking (e.g., with penicillin-binding proteins) can identify key binding interactions .

Q. How does the compound’s thermodynamic stability impact its suitability for long-term storage or catalytic applications?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>450 K suggests stability). Monitor hydrolytic degradation under acidic/basic conditions via HPLC. For catalytic use, evaluate thermal resilience in reaction matrices (e.g., Pd-catalyzed couplings) and characterize by powder XRD to detect phase changes .

Q. What experimental phasing methods are recommended for solving the crystal structure when heavy atoms are absent?

  • Methodological Answer : Use SHELXC/D/E for single-wavelength anomalous dispersion (SAD) with intrinsic light atoms (e.g., Cl, F). Collect high redundancy data (≥4-fold) to enhance signal-to-noise. If unsuccessful, molecular replacement with a homologous structure (e.g., PDB ID: 5XYZ) followed by rigid-body refinement in PHENIX can provide initial phases .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental dipole moments in this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational averaging. Compute gas-phase dipole moments using Gaussian at the B3LYP/6-311+G(d,p) level, then compare with experimental values derived from dielectric constant measurements in non-polar solvents (e.g., benzene). Adjust for solvent polarity using COSMO-RS models .

Tables for Key Data

Property Value/Technique Reference
Melting Point~427 K (determined via DSC)
C–Cl Bond Length (X-ray)1.74 Å
TGA Decomposition Onset453 K
HPLC Retention Time12.3 min (C18 column, 70% MeOH/H2O)

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